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molecular formula C18H15FN2OS B8377075 7-Fluoro-alpha-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol

7-Fluoro-alpha-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol

Cat. No. B8377075
M. Wt: 326.4 g/mol
InChI Key: QFINJUUFKBFAFC-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

Magnesium (0.146 g) in anhydrous ether (15 mL) was treated with (2-bromoethyl)-benzene (0.82 mL) and reacted for 2.5 hours. The Grignard reagent was treated with solid 7-Fluoro-imidazo [2,1-b]benzothiazole-3-carboxaldehyde (Formula L-3) (0.44 g). Incomplete conversion was observed, an additional charge of Grignard reagent was added, and reacted for 24 hours. The reaction mixture was decanted into 5% ammonium chloride solution and extracted with ethyl acetate. The extract was washed, dried, and evaporated to a solid residue (0.60 g) of crude 7-Fluoro-α-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol (Formula L-4). Crystallization from isopropanol solution gave pure 7-Fluoro-α-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol (Formula L-4), m.p. 195-196°. Anal. Calcd for C18H15FN2OS. C, 66.24; H, 4.63; N, 8.58; S, 9.82. Found: C, 66.08; H, 4.64; N, 8.48; S, 9.72. MS m/z 326 (M+), 235, 221, 205, 193, 179, 193, 179, 166, 152, and 91. IR (mull). 3301, 1547, 1486, 1321, 1260, 1208, 1200, 1133, and 1039 cm−1. NMR (CDCl3/CD3OD) δ2.33 (q, J=7.6 Hz, 2, CH2), 2.76-3.0 (m, 2, CH2), 5.00 (t, J=7.6 Hz, 1, CH), 7.1-7.4 (m, 9, ArH, CH), 8.01 (m, 1, ArH).
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
7-Fluoro-imidazo [2,1-b]benzothiazole-3-carboxaldehyde
Quantity
0.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[F:11][C:12]1[CH:25]=[CH:24][C:15]2[N:16]3[C:21]([CH:22]=[O:23])=[CH:20][N:19]=[C:17]3[S:18][C:14]=2[CH:13]=1>CCOCC>[F:11][C:12]1[CH:25]=[CH:24][C:15]2[N:16]3[C:21]([CH:22]([CH2:3][CH2:4][C:5]4[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=4)[OH:23])=[CH:20][N:19]=[C:17]3[S:18][C:14]=2[CH:13]=1

Inputs

Step One
Name
Quantity
0.146 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.82 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7-Fluoro-imidazo [2,1-b]benzothiazole-3-carboxaldehyde
Quantity
0.44 g
Type
reactant
Smiles
FC1=CC2=C(N3C(S2)=NC=C3C=O)C=C1
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reacted for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was decanted into 5% ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a solid residue (0.60 g) of crude 7-Fluoro-α-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol (Formula L-4)
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropanol solution

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N3C(S2)=NC=C3C(O)CCC3=CC=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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